![molecular formula C21H16N6O3 B2957729 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034297-25-9](/img/structure/B2957729.png)
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C21H16N6O3 and its molecular weight is 400.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-2,1-benzoxazole-5-carboxamide, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular docking study conducted on Lm-PTR1 , a protein target in Leishmania, justified the potent antileishmanial activity of the compound . The compound fits well in the LmPTR1 pocket (active site), characterized by lower binding free energy . This interaction results in the inhibition of the parasite’s growth and proliferation.
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability and can reach its targets effectively .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the parasites, leading to their death . For instance, the compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrazole ring : Known for its diverse biological activities.
- Oxadiazole moiety : Often associated with antimicrobial and anti-inflammatory properties.
- Benzo[c]isoxazole : Implicated in various pharmacological effects.
Antioxidant Activity
Research indicates that derivatives of isoxazoles, including those similar to our compound of interest, exhibit significant antioxidant properties. For instance, compounds containing the isoxazole structure have been shown to outperform traditional antioxidants like ascorbic acid in DPPH assays .
Antiplatelet and Anti-inflammatory Effects
Studies have suggested that compounds with similar structural motifs can inhibit platelet aggregation. A study on 3-phenyl-1H-isochromen-1-one analogues demonstrated that several compounds exhibited potent antiplatelet activity, which could be attributed to their ability to inhibit cyclooxygenase enzymes . This suggests potential applications in cardiovascular disease management.
The mechanisms through which this compound exerts its biological effects likely involve:
- Enzyme inhibition : Potentially inhibiting cyclooxygenase or other inflammatory pathways.
- Radical scavenging : Acting as a free radical scavenger due to its electron-rich structure.
- Cell signaling modulation : Interacting with specific molecular targets involved in cell proliferation and apoptosis.
In Vitro Studies
A recent study synthesized a range of isoxazole derivatives, including those with pyrazole and oxadiazole components. These derivatives were tested for their antioxidant and antiplatelet activities. The results indicated that several compounds showed significantly higher antioxidant capacity compared to established standards like ascorbic acid .
In Vivo Studies
While specific in vivo studies on the target compound are scarce, related compounds have been evaluated for their antitumor efficacy in mouse xenograft models. These studies highlighted the importance of free drug exposure in achieving therapeutic effects .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O3/c1-27-12-15(10-23-27)20-24-18(29-26-20)11-22-21(28)14-7-8-17-16(9-14)19(30-25-17)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZRJSRONJJEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.